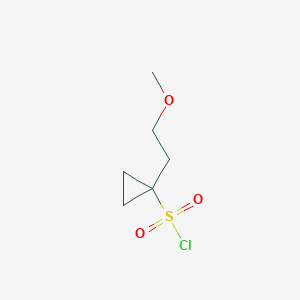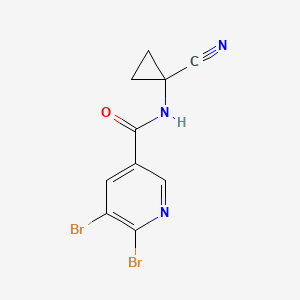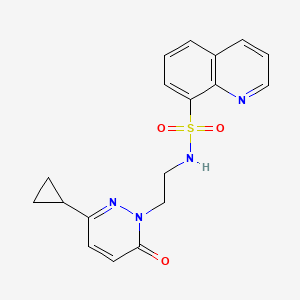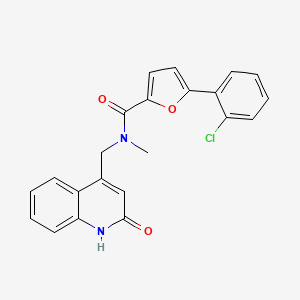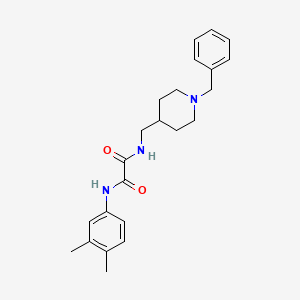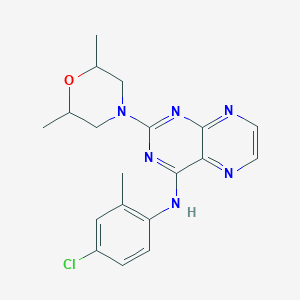
N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine, also known as CDK inhibitor P276-00, is a small molecule compound that has been studied for its potential as a cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Acylation and 1,3-dipolar cycloaddition processes are fundamental in synthesizing C(6)-substituted pteridinones, showcasing the compound's role in the creation of fluorescent glucopyranosides and pteridine derivatives with potential applications in biological imaging and molecular probes (Steinlin & Vasella, 2009). The process of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents demonstrates the compound's importance in generating novel organic structures, contributing to the development of new pharmacological agents and materials (Tsai et al., 2008).
Pharmacological Applications
The compound's structural analogues exhibit significant potential in anticancer research, with specific derivatives inducing apoptosis and demonstrating efficacy in cancer models, suggesting its utility in developing novel anticancer agents (Sirisoma et al., 2009). Moreover, the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities highlight the compound's role in advancing treatments for infectious diseases (Chandrashekaraiah et al., 2014).
Environmental and Material Science
Investigations into the synthesis of morpholine derivatives, such as N-methylmorpholine, reveal the compound's applications in extracting aromatic hydrocarbons and serving as solvents for natural polymers, indicating its significance in chemical engineering and materials science (Markosyan et al., 2013).
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-11-8-14(20)4-5-15(11)23-18-16-17(22-7-6-21-16)24-19(25-18)26-9-12(2)27-13(3)10-26/h4-8,12-13H,9-10H2,1-3H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOWUFXWWCCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)
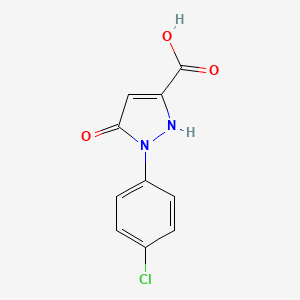

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2572164.png)
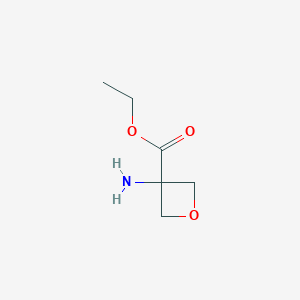
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)
![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)
![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)
![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)
